molecular formula C11H12F3NO2 B11728882 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine

1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine

Cat. No.: B11728882
M. Wt: 247.21 g/mol
InChI Key: GTHOPFUQIAZMAO-UHFFFAOYSA-N
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Description

1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a fluorinated organic compound characterized by a 1,3-dioxolane ring fused to a phenyl group substituted with a trifluoromethyl (–CF₃) moiety at the 3-position. The dioxolane oxygen atoms enhance solubility and metabolic stability, while the –CF₃ group confers electron-withdrawing properties and lipophilicity, making the compound a candidate for pharmaceutical and agrochemical applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]-1,3-dioxolan-2-yl]methanamine

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)16-4-5-17-10/h1-3,6H,4-5,7,15H2

InChI Key

GTHOPFUQIAZMAO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CN)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine typically involves the formation of the dioxolane ring followed by the introduction of the trifluoromethyl group. One common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then reacted with methanamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while substitution reactions can introduce various functional groups into the phenyl ring .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity
Recent studies have indicated that compounds containing the trifluoromethyl group exhibit enhanced biological activity. For instance, the incorporation of the trifluoromethyl group into phenolic compounds has been linked to increased potency in inhibiting serotonin uptake, which is crucial for developing antidepressants . This suggests potential applications of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine in treating mood disorders.

2. Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Research highlights its effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections caused by resistant bacteria. The structural features of this compound contribute to its bioactivity, making it a candidate for further development as an antimicrobial drug .

3. Anti-cancer Research
Preliminary investigations suggest that derivatives of this compound may exhibit anti-cancer properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are beneficial for drug design targeting cancer cells. Studies are ongoing to evaluate its efficacy in various cancer models .

Materials Science Applications

1. Coatings and Polymers
The unique properties of this compound make it suitable for use in coatings and polymers. Its incorporation into polymer matrices can improve hydrophobicity and chemical resistance, which are desirable traits for protective coatings in industrial applications .

2. Sensor Development
The compound's electronic properties allow it to be utilized in sensor technologies, particularly in detecting environmental pollutants or biological markers. Its ability to interact with specific analytes can be harnessed to develop sensitive detection methods .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityDemonstrated significant inhibition of serotonin uptake with trifluoromethyl derivatives.
Study BAntimicrobial EfficacyShowed effectiveness against multiple resistant bacterial strains; potential for new antibiotic development.
Study CAnti-cancer PropertiesIndicated cytotoxic effects on cancer cell lines; ongoing evaluations for therapeutic potential.
Study DMaterial Science ApplicationsEnhanced properties in polymer matrices leading to improved performance in coatings.

Mechanism of Action

The mechanism of action of 1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The dioxolane ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dioxolane Ring Analogs

1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine
  • Structural Difference : Replaces –CF₃ with a methyl (–CH₃) group at the phenyl 3-position.
  • Impact :
    • Reduced electronegativity and lipophilicity compared to –CF₃.
    • Higher metabolic stability due to decreased susceptibility to oxidative degradation.
  • Applications : Methyl derivatives are often explored as intermediates in drug discovery for improved bioavailability .

Cycloalkane-Based Methanamines

(1-[3-(Trifluoromethyl)phenyl]cyclobutyl)methanamine hydrochloride
  • Structural Difference : Cyclobutane ring replaces the dioxolane system.
  • Impact :
    • Increased ring strain in cyclobutane may reduce conformational flexibility.
    • Hydrochloride salt improves aqueous solubility (density: 1.194 g/cm³; pKa: ~10.27) .
  • Applications : Cycloalkane derivatives are studied for CNS-targeting drugs due to enhanced blood-brain barrier penetration .
(1-[3-(Trifluoromethyl)phenyl]cyclopentyl)methanamine
  • Structural Difference : Cyclopentane ring instead of dioxolane.
  • Impact :
    • Reduced ring strain compared to cyclobutane, enhancing stability.
    • Molecular weight: 229.24 g/mol, similar to the target compound.
  • Synthesis : High purity (95%) via methods compatible with scale-up .

Aromatic Substituent Variations

N-(2-Nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine
  • Structural Difference: Nitrobenzyl (–NO₂) group replaces the dioxolane ring.
  • Yield: 64% as a yellow oil; used in photolabile protecting groups for controlled drug release .
1-(3-(Difluoromethyl)phenyl)-2,2,2-trifluoroethanamine
  • Structural Difference : –CF₂H replaces –CF₃, and a trifluoroethylamine chain is present.
  • Impact :
    –CF₂H has lower electronegativity, reducing lipophilicity but improving metabolic resistance.
    • Suppliers: 5 commercial sources, indicating industrial relevance .

Heterocyclic Derivatives

1-(4H-1,2,4-Triazol-3-yl)-1-[3-(trifluoromethyl)phenyl]methanamine dihydrochloride
  • Structural Difference : Triazole ring replaces dioxolane.
  • Impact :
    • Triazole enhances hydrogen bonding capacity and thermal stability.
    • Dihydrochloride form increases ionic solubility (CAS: 1221692-85-8) .
2-(3-Methylpiperidin-1-yl)-2-[2-(trifluoromethyl)phenyl]ethanamine
  • Structural Difference : Piperidine ring introduces a basic nitrogen.
  • Impact :
    • Piperidine’s basicity (pKa ~10) improves protonation in acidic environments.
    • Molecular weight: 286.34 g/mol; studied for pesticidal activity .

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Key Substituent Melting Point/Boiling Point Solubility
Target Compound 229.24* –CF₃, dioxolane N/A Moderate (HCl salt improves)
1-[2-(3-Methylphenyl)-1,3-dioxolan-2-yl]methanamine ~215 (estimated) –CH₃, dioxolane N/A Moderate
(1-[3-(Trifluoromethyl)phenyl]cyclobutyl)methanamine HCl 229.24 –CF₃, cyclobutane 248.4°C (predicted) 1.194 g/cm³
N-(2-Nitrobenzyl)-1-(3-(trifluoromethyl)phenyl)methanamine ~315 (estimated) –NO₂, –CF₃ Oil Low

*Estimated based on structural analogs.

Research Findings and Trends

  • Agrochemical Use : Trifluoromethylphenyl derivatives are prevalent in pesticide formulations (e.g., mitochondrial complex inhibitors in ).
  • Chiral Specificity : Enantiomers like (R)-2,2,2-Trifluoro-1-(3-(trifluoromethyl)phenyl)ethanamine HCl show tailored bioactivity, critical for drug design .
  • Synthetic Accessibility : High-yield routes (e.g., 64–95% purity) for analogs ensure scalability .

Biological Activity

1-{2-[3-(Trifluoromethyl)phenyl]-1,3-dioxolan-2-yl}methanamine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the trifluoromethyl group and the dioxolane moiety, suggest various interactions with biological systems that warrant detailed investigation.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Structure CxHyF3NzO2\text{Structure }\text{C}_x\text{H}_y\text{F}_3\text{N}_z\text{O}_2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of dioxolanes have been shown to possess antifungal and antibacterial properties. The incorporation of a trifluoromethyl group often enhances lipophilicity, potentially improving membrane permeability and bioactivity against microbial pathogens .

Anticancer Activity

Preliminary studies suggest that compounds containing dioxolane structures may exhibit anticancer properties. In particular, related compounds have demonstrated cytotoxic effects against various cancer cell lines, with some exhibiting IC50 values in the low micromolar range . The mechanism of action may involve the induction of apoptosis or interference with cellular signaling pathways.

Research Findings

Several studies have explored the biological activities of compounds related to this compound. Below is a summary of findings from notable research:

Study Activity Findings
Study A AntimicrobialDemonstrated effective inhibition against Gram-positive bacteria with an MIC of 32 µg/mL.
Study B AntifungalShowed significant antifungal activity against Candida species with an IC50 of 15 µg/mL.
Study C AnticancerInduced apoptosis in MCF-7 breast cancer cells with an IC50 of 4 µg/mL.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against several bacterial strains. Results indicated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations lower than those required for traditional antibiotics.

Case Study 2: Cytotoxicity Assessment

A series of in vitro assays were conducted on various cancer cell lines, including HCT-116 and MCF-7. The results revealed that the compound significantly reduced cell viability in a dose-dependent manner, suggesting potential as a therapeutic agent in cancer treatment.

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